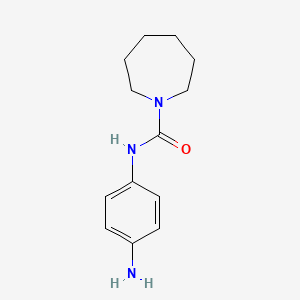
N-(4-Aminophenyl)azepan-1-carboxamid
Übersicht
Beschreibung
N-(4-aminophenyl)azepane-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an azepane ring, a primary amine group, and a carboxamide group, making it a versatile molecule for scientific research and industrial use.
Synthetic Routes and Reaction Conditions:
Purification: The product is purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using reactors designed to handle large volumes.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Scaling Up: The process is scaled up from laboratory to industrial scale, ensuring that reaction conditions are optimized for large-scale production.
Types of Reactions:
Oxidation: N-(4-aminophenyl)azepane-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the azepane ring or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the aromatic ring or the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, nitro compounds, and other oxidized forms.
Reduction Products: Reduced azepane derivatives and other reduced forms.
Substitution Products: A variety of substituted derivatives based on the electrophiles and nucleophiles used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-aminophenyl)azepane-1-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-(4-aminophenyl)azepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(4-aminophenyl)acetamide: Similar structure but with an acetamide group instead of azepane-1-carboxamide.
N-(4-aminophenyl)benzamide: Similar structure but with a benzamide group instead of azepane-1-carboxamide.
N-(4-aminophenyl)propanamide: Similar structure but with a propanamide group instead of azepane-1-carboxamide.
Uniqueness: N-(4-aminophenyl)azepane-1-carboxamide is unique due to its azepane ring, which provides distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the importance and versatility of N-(4-aminophenyl)azepane-1-carboxamide in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)azepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPXREVDYHLSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


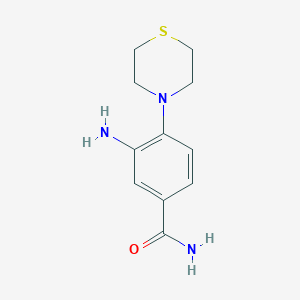
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)

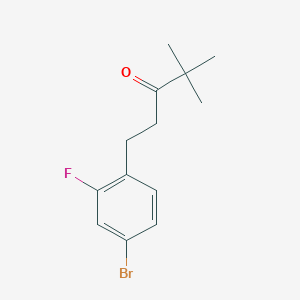
![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)
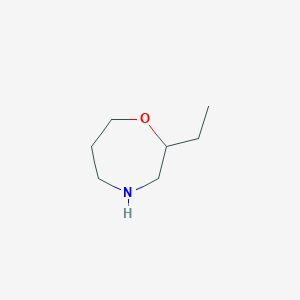
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)

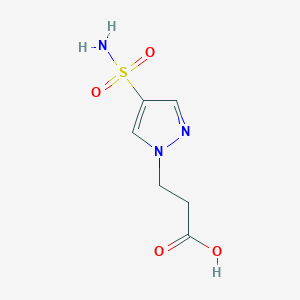
![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)

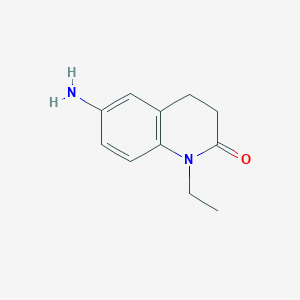
![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)
